molecular formula C12H7N3S B2815386 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile CAS No. 130286-65-6

2-(4-phenylthiazol-2(3H)-ylidene)malononitrile

Cat. No. B2815386
CAS RN: 130286-65-6
M. Wt: 225.27
InChI Key: RWQLWHGFQKUREY-UHFFFAOYSA-N
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Description

“2-(4-Phenylthiazol-2(3H)-ylidene)malononitrile” is a chemical compound with the molecular formula C12H7N3S . It has a molecular weight of 225.27 .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound has been studied with various electrophilic and nucleophilic reagents . It has been found to react unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .

Scientific Research Applications

Antimicrobial Activities

2-(4-Phenylthiazol-2(3H)-ylidene)malononitrile demonstrates significant antimicrobial activities. This compound was synthesized and its derivatives showed antimicrobial effectiveness with a minimum inhibitory concentration (MIC) range of 5–750 µg/mL. Notably, the hydrophobicity of these compounds correlated with their antimicrobial potency (Al-Mousawi, Moustafa, & Al-Saleh, 2016).

Computational Studies

The molecular structure of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile was explored using computational methods. The study highlighted intramolecular charge transfer interactions, contributing to the stabilization of the system. This offers insights into the electronic transitions of the compound, which were confirmed experimentally (Mabkhot et al., 2019).

Semi-Industrial Synthesis

Advancements in the semi-industrial synthesis of related compounds, such as 2-(1,3-dithiolane-2-ylidene)malononitrile, were reported. This method included a three-component synthesis with improvements in using less toxic reagents and a more streamlined process, enhancing its suitability for larger scale production (Lipin, 2020).

Novel Syntheses

New methodologies for synthesizing various derivatives of this compound were reported. These syntheses led to a range of compounds with potential applications in different fields, from pharmaceuticals to materials science (Min-ji, 2015); (Salah Eldin, 2003).

Photophysical Characteristics

The photophysical properties of malononitrile derivatives, including this compound, were studied. These compounds exhibited strong intramolecular charge transfer absorption bands and, in some cases, significant fluorescence emissions. Their two-photon absorption properties make them candidates for specialized optical applications (Zhao, Xiao, Wu, & Fang, 2007).

Fluorescent Chemosensors

Certain derivatives of this compound have been developed as highly selective fluorescent chemosensors for detecting specific anions, such as cyanide. These compounds change their UV-vis and fluorescence spectra in response to the presence of target anions, demonstrating potential for environmental monitoring and analytical chemistry applications (Chen et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by thiazole derivatives, this compound could be a promising candidate for the development of new drugs .

Mechanism of Action

Target of Action

The compound, also known as 2-(4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)propanedinitrile, has been found to exhibit anti-inflammatory and antibacterial activities

Mode of Action

Similarly, its antibacterial activity indicates it may interfere with bacterial growth or survival

Biochemical Pathways

Given its anti-inflammatory and antibacterial activities, it may influence pathways related to inflammation and bacterial metabolism . The exact pathways and downstream effects would depend on the specific targets of the compound, which remain to be identified.

Result of Action

The compound has demonstrated anti-inflammatory and antibacterial effects . In the context of inflammation, this could result in reduced swelling, pain, and other symptoms. In terms of antibacterial activity, it could lead to the inhibition of bacterial growth or survival.

properties

IUPAC Name

2-(4-phenyl-3H-1,3-thiazol-2-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQLWHGFQKUREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C(C#N)C#N)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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